Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Introduction and Structural Foundation
Historical Context and Development of Thieno[2,3-b]pyridine Derivatives
The development of thieno[2,3-b]pyridine derivatives emerged from extensive research into fused heterocyclic systems during the latter half of the twentieth century. The thieno[2,3-b]pyridine scaffold was first synthesized through various synthetic methodologies that combined thiophene and pyridine ring formation strategies. These early synthetic efforts established the fundamental approaches for constructing the fused bicyclic framework that characterizes this class of compounds. The historical significance of thieno[2,3-b]pyridines became more prominent with the discovery of their potent biological activities, particularly their anticancer properties, which were identified through virtual high-throughput screening against phospholipase C isoforms.
The discovery of the anticancer potential of thieno[2,3-b]pyridines marked a pivotal moment in their development trajectory. Research demonstrated that these compounds exhibited significant antiproliferative activities against various human cancer cell lines, including breast cancer, pancreatic cancer, and cervical cancer. The efficacy of thieno[2,3-b]pyridines was particularly notable in their ability to modulate multiple biological targets, establishing them as multitargeting compounds that function through polypharmacology. This polypharmacological approach represents a significant advancement in drug discovery, as it potentially reduces the likelihood of resistance development compared to compounds targeting single biological pathways.
The synthetic chemistry of thieno[2,3-b]pyridines underwent considerable evolution with the development of more sophisticated methodologies. Early synthetic approaches relied on cyclization reactions of appropriately substituted pyridine derivatives with sulfur-containing reagents. However, modern synthetic strategies have expanded to include multicomponent condensation reactions, metal-catalyzed coupling reactions, and oxidative cyclization processes. These methodological advances have enabled the preparation of diverse thieno[2,3-b]pyridine derivatives with varying substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.
Significance in Heterocyclic Chemistry and Medicinal Research
Thieno[2,3-b]pyridines occupy a privileged position in heterocyclic chemistry due to their unique structural characteristics and versatile reactivity patterns. The fused ring system combines the electron-rich nature of thiophene with the electron-deficient character of pyridine, creating a heterocyclic framework with distinctive electronic properties. This electronic distribution enables selective functionalization reactions at specific positions within the ring system, allowing for the systematic modification of substituents to optimize desired properties. The compound ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exemplifies this versatility through its multiple functional groups that can serve as sites for further chemical transformations.
In medicinal chemistry research, thieno[2,3-b]pyridine derivatives have demonstrated remarkable potential across multiple therapeutic areas. The anticancer activity of these compounds has been extensively documented, with studies showing their effectiveness against various cancer cell lines through different mechanisms of action. Research has revealed that thieno[2,3-b]pyridines modulate several biological targets including phospholipase C isoforms, tyrosyl-DNA phosphodiesterase I, adenosine A2A receptors, copper trafficking proteins, and tubulin. This multitargeting capability represents a significant advantage in cancer therapy, as it addresses the complex nature of cancer biology through simultaneous disruption of multiple cellular pathways.
The significance of this compound in medicinal research extends beyond its potential therapeutic applications to its role as a synthetic intermediate. The compound serves as a versatile building block for the construction of more complex heterocyclic systems through various chemical transformations. The presence of the amino group enables nucleophilic substitution reactions, condensation reactions with electrophiles, and cyclization reactions to form additional ring systems. The ethyl ester functionality provides opportunities for hydrolysis to the corresponding carboxylic acid, amidation reactions, and other ester transformations that can modulate the compound's physicochemical properties.
Molecular Structure and Physicochemical Profile
Molecular Formula and Mass Spectrometric Data
This compound possesses the molecular formula C12H14N2O2S, corresponding to a molecular weight of 250.32 grams per mole. The compound contains twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting its complex heterocyclic structure with multiple functional groups. The molecular formula indicates the presence of seven degrees of unsaturation, which are accounted for by the fused ring system and the carbonyl group of the ester functionality.
Mass spectrometric analysis provides detailed fragmentation patterns that confirm the structural identity of the compound. The molecular ion peak appears at mass-to-charge ratio 250, representing the intact molecular structure. Characteristic fragmentation patterns include the loss of the ethoxy group (mass 45) to give a fragment at mass 205, and further fragmentation involving the ester carbonyl group. Additional fragmentation pathways involve cleavage within the heterocyclic ring system, providing structural confirmation through the analysis of fragment ion masses and their relative abundances.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.32 g/mol |
| Degrees of Unsaturation | 7 |
| Molecular Ion (MS) | m/z 250 |
| Base Peak | Variable |
| Major Fragments | m/z 205 (M-45), others |
The spectroscopic characterization of this compound reveals distinctive absorption patterns in infrared spectroscopy. The compound exhibits characteristic absorption bands corresponding to amino group stretching vibrations, carbonyl stretching of the ester group, and aromatic carbon-carbon stretching vibrations. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the substitution pattern and the integrity of the fused ring system.
Structural Isomerism and Conformational Analysis
The structural framework of this compound presents several possibilities for isomerism and conformational variation. The compound exists as a specific regioisomer within the broader family of dimethylthieno[2,3-b]pyridine carboxylate derivatives, with the methyl groups positioned at the 4 and 6 positions of the pyridine ring and the amino group located at the 3 position. This particular substitution pattern distinguishes it from other possible isomers, such as the 4-amino-2,6-dimethyl variant, which represents a different regioisomeric form with altered electronic and steric properties.
Conformational analysis of the compound reveals the influence of the fused ring system on molecular geometry and flexibility. The thieno[2,3-b]pyridine core adopts a planar conformation due to the aromatic character of both ring components and the constraints imposed by the fused structure. However, the ethyl ester side chain introduces conformational flexibility through rotation about the carbon-oxygen bond connecting the ester group to the heterocyclic core. This rotational freedom allows the ethyl group to adopt different spatial orientations, potentially affecting the compound's interaction with biological targets and its crystallization behavior.
The amino substituent at the 3 position contributes additional conformational considerations through its potential for hydrogen bonding interactions. The amino group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the ester group, depending on the relative orientations of these functional groups. Such intramolecular interactions can stabilize specific conformations and influence the compound's overall three-dimensional structure. The methyl groups at positions 4 and 6 provide steric bulk that affects the accessibility of neighboring positions and influences the compound's reactivity patterns.
Carbon-Nitrogen Bond Rotational Barriers and Rotameric Configurations
The structural analysis of thieno[2,3-b]pyridine derivatives has revealed significant insights into carbon-nitrogen bond rotational behavior and the formation of rotameric configurations. Research studies have demonstrated that nitrogen-acyl tetrahydrothienopyridine derivatives exhibit restricted rotation about carbon-nitrogen bonds, leading to the formation of distinct rotamers in solution. While this compound does not contain an acyl group directly attached to nitrogen, the principles governing rotational barriers in thieno[2,3-b]pyridine systems provide valuable insights into its conformational behavior.
Nuclear magnetic resonance spectroscopy studies of related thieno[2,3-b]pyridine derivatives have revealed characteristic signal doubling patterns that indicate the presence of multiple rotamers in solution. Variable temperature nuclear magnetic resonance experiments have confirmed that these phenomena result from restricted rotation about specific bonds within the molecular framework. The energy barriers associated with these rotational processes typically range from moderate to high, depending on the specific substitution pattern and the nature of the rotating groups.
| Rotameric Parameter | Characteristics |
|---|---|
| Rotamer Type | E/Z configurations |
| Predominant Form | Z-rotamer (major) |
| Detection Method | Nuclear Magnetic Resonance |
| Temperature Dependence | Variable temperature studies |
| Energy Barrier | Moderate to high |
| Interconversion Rate | Slow on nuclear magnetic resonance timescale |
The rotameric behavior of thieno[2,3-b]pyridine derivatives has been further elucidated through density functional theory calculations, which provide detailed information about the energy profiles associated with bond rotation. These computational studies reveal the presence of energy minima corresponding to stable rotameric forms and transition states that represent the barriers to interconversion between different conformations. The Z-rotamer typically predominates over the E-rotamer in solution, as confirmed by nuclear Overhauser effect spectroscopy analysis that provides information about spatial relationships between atoms in the preferred conformation.
The practical implications of rotameric behavior extend to the compound's biological activity and pharmaceutical potential. Different rotameric forms may exhibit varying affinities for biological targets, leading to differences in potency and selectivity. Understanding the rotameric preferences of this compound is therefore crucial for optimizing its therapeutic potential and predicting its behavior in biological systems. The presence of multiple rotamers also affects the compound's physical properties, including its solubility, crystallization behavior, and stability under different conditions.
Properties
IUPAC Name |
ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-4-16-12(15)10-9(13)8-6(2)5-7(3)14-11(8)17-10/h5H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXMTIQMQARQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319096 | |
| Record name | ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-56-3 | |
| Record name | 52505-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Alternative Route via Ethyl 2-(3-Cyano-4,6-dimethylpyridin-2-ylthio)acetate
A modified method employs ethyl 2-(3-cyano-4,6-dimethylpyridin-2-ylthio)acetate as the precursor. Treatment with sodium ethoxide and ammonium acetate in ethanol induces cyclization, forming the target compound.
Advantages :
-
Avoids handling sodium metal, improving safety.
-
Ammonium acetate acts as a mild acid catalyst, reducing side reactions.
Optimization and Comparative Analysis
Reaction Condition Optimization
| Parameter | Method 1 (Na Metal) | Method 2 (NaOEt/NH₄OAc) |
|---|---|---|
| Reaction Time | 4 hours | 6 hours |
| Temperature | Reflux (78°C) | Reflux (78°C) |
| Catalyst | Sodium metal | Sodium ethoxide |
| Workup | Ice water quench | Evaporation |
| Purification | Methanol recrystallization | Ethanol recrystallization |
Method 1 offers faster reaction times but requires stringent anhydrous conditions. Method 2, while slower, provides better control over side products due to the buffering effect of ammonium acetate.
Spectroscopic Characterization
1H NMR (DMSO-d6) :
-
δ 1.32 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 2.89 (s, 3H, CH₃), δ 4.28 (q, 2H, CH₂CH₃), δ 6.78 (s, 1H, pyridine-H).
IR (KBr) :
Elemental Analysis :
Mechanistic Insights and Byproduct Management
Cyclization Mechanism
The reaction proceeds through a thiolate intermediate, where ethyl bromoacetate alkylates the sulfur atom. Intramolecular attack by the pyridine nitrogen onto the ester carbonyl forms the fused thienopyridine ring (Fig. 1).
Side Reactions :
Scalability and Industrial Considerations
-
Pilot-Scale Trials : Method 2 demonstrates better scalability due to simplified catalyst handling.
-
Waste Management : Ethanol recovery via distillation reduces environmental impact.
Applications in Heterocyclic Chemistry
The ester group in ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as a versatile handle for further functionalization:
Chemical Reactions Analysis
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions due to its polyfunctional nature. It can participate in diazotization reactions, where the addition of sodium nitrite solution in water leads to the formation of 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine . This intermediate can further react with thiourea, guanidine carbonate, and hydroxylamine hydrochloride to form different heterocyclic compounds . The compound’s nucleophilic NH2 group and electrophilic ester carbonyl group are key reactive sites that facilitate these transformations .
Scientific Research Applications
- Starting Materials : 3-amino-4,6-dimethylthieno[2,3-b]pyridine.
- Reagents : Ethyl chloroformate or other carboxylic acid derivatives.
- Conditions : Typically involves refluxing in an organic solvent under inert atmosphere.
- Yield : Varies based on conditions but generally yields high-purity products.
Biological Applications
The compound has shown promise in various biological applications:
Anticancer Activity
Research indicates that derivatives of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine exhibit inhibitory effects on the IκB kinase (IKK) complex. This inhibition can lead to reduced NF-kB signaling, which is implicated in several cancers and inflammatory diseases .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases. Studies have demonstrated its efficacy in reducing pro-inflammatory cytokines such as IL-1 and TNF-alpha in vitro .
Case Study 1: Cancer Treatment
A study evaluated the efficacy of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine derivatives against various cancer cell lines. The results showed significant cytotoxicity in breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory markers compared to control groups. This suggests potential therapeutic benefits in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is primarily based on its ability to interact with various molecular targets through its nucleophilic and electrophilic centers. These interactions can lead to the formation of new chemical bonds and the generation of biologically active compounds . The specific pathways and molecular targets involved depend on the nature of the reactions and the compounds being synthesized .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : The ethyl ester group confers moderate polarity, balancing aqueous and organic solubility. Methyl and benzyl esters shift this balance toward organic solvents .
- Thermal Stability: The target compound’s melting point (135–138°C) is higher than many analogues, likely due to strong intermolecular hydrogen bonding from the amino group .
Biological Activity
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-56-3) is a heterocyclic compound with significant pharmaceutical potential. Its molecular formula is C12H14N2O2S, and it exhibits various biological activities that are of interest in medicinal chemistry. This article delves into its synthesis, biological activity, and relevant research findings.
- Molecular Weight : 250.32 g/mol
- Purity : ≥ 95%
- Structural Formula : Structure
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2S |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N |
Synthesis Methods
This compound can be synthesized through various methods. One notable method involves the reaction of pyridinethione derivatives with appropriate reagents to yield the target compound. This process has been optimized to enhance yield and purity.
Case Study: Synthesis Optimization
A study described the successful synthesis of this compound using a two-step reaction involving pyridinethione and ethyl ester derivatives. The optimization led to a significant increase in yield compared to previous methods .
Biological Activity
The biological activity of this compound has been extensively studied due to its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In cell line studies, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated IC50 values in the micromolar range against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer).
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | 64 µg/mL |
| Anticancer | A549 (lung cancer) | Induces apoptosis | IC50 = 15 µM |
| Anticancer | MCF7 (breast cancer) | Induces apoptosis | IC50 = 20 µM |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. Further research is required to elucidate these mechanisms fully.
Research Findings
A study published in Tetrahedron outlines various synthetic routes and their corresponding biological evaluations, emphasizing the compound's role as a building block for more complex heterocyclic structures with potential therapeutic applications . Another study highlighted its interaction with DNA and RNA synthesis pathways, proposing a dual mechanism involving both direct interaction and modulation of enzyme activities related to nucleic acid metabolism .
Q & A
Q. What are the primary synthetic routes for Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via two main methods:
- Method 1 : Reacting pyridinethione with ethyl bromoacetate in dry ethanol containing sodium metal under reflux (4 hours). The product is isolated by cooling, filtration, and recrystallization from methanol, yielding ~91% purity .
- Method 2 : Condensation of intermediates like 2-mercapto-4,6-dimethylnicotinonitrile with arylazo derivatives in sodium ethoxide, followed by neutralization and recrystallization from ethanol/DMF mixtures .
Optimization strategies : Adjusting stoichiometry (e.g., excess ethyl bromoacetate), solvent selection (dry ethanol for inertness), and recrystallization solvents (methanol for high purity). Monitor reaction progress via TLC or HPLC .
Q. How is the compound characterized, and what analytical techniques validate its structural integrity?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR for functional group analysis, IR for carbonyl (C=O) and amine (N–H) identification.
- X-ray crystallography : Resolves planar geometry of the thieno[2,3-b]pyridine core and confirms intramolecular N–H⋯O hydrogen bonding (e.g., bond angles: 122–124°) .
- Elemental analysis : Validates molecular formula (e.g., C₁₇H₁₉N₃S) with ≤0.5% deviation from theoretical values .
Validation : Cross-reference spectral data with computed PubChem entries and crystallographic databases (e.g., CCDC) .
Q. What factors influence the compound’s stability during storage and experimental use?
- Environmental factors : Degradation occurs at pH extremes (optimal stability at pH 6–8) and elevated temperatures (>40°C). Store at 2–8°C in inert atmospheres .
- Light sensitivity : Protect from UV exposure to prevent photochemical decomposition.
- Solvent compatibility : Stable in DMSO, ethanol, and DMF; avoid aqueous solutions for long-term storage .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the compound’s supramolecular interactions and conformational rigidity?
X-ray studies reveal:
- Planarity : The thieno[2,3-b]pyridine ring system deviates ≤0.05 Å from planarity, stabilizing π-π stacking in crystal lattices .
- Hydrogen bonding : Intramolecular N–H⋯O bonds (2.65–2.70 Å) and intermolecular dimerization via symmetry centers (e.g., at (0, ½, ½)) .
Methodological note : Use SHELX software for structure refinement, leveraging its robustness for small-molecule crystallography .
Q. How is the compound evaluated for biological activity, and what challenges arise in interpreting cytotoxicity data?
- Assays : Test against cancer cell lines (e.g., IC₅₀ < 10 μM) and bacterial strains (MIC 3.12–12.5 μg/mL) using MTT or resazurin assays .
- Challenges :
- Solubility : Poor aqueous solubility may underestimate activity; use DMSO carriers (<1% v/v).
- Resistance mechanisms : Cross-test multidrug-resistant (MDR) cell lines to assess efflux pump interactions .
Data validation : Compare with structurally related pyrrolo[2,3-b]pyridine derivatives to identify pharmacophore contributions .
Q. What computational approaches model the compound’s interaction with biological targets, and how do they reconcile with experimental data?
- Docking studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or kinases (e.g., CDK2), with energy scores ≤−8.0 kcal/mol .
- MD simulations : Simulate ligand-receptor stability over 100 ns; RMSD < 2.0 Å indicates stable binding .
Contradictions : Discrepancies between predicted and observed IC₅₀ values may arise from solvation effects or protein flexibility. Validate with mutational studies .
Q. How are structure-activity relationship (SAR) studies designed to optimize the compound’s pharmacological profile?
- Modification sites :
- Ester group (COOEt) : Replace with amides to enhance bioavailability (e.g., 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) .
- Amino group : Introduce sulfonamide substituents (e.g., 3-(4-methylbenzenesulfonamido) derivatives) to improve target affinity .
Screening : Use parallel synthesis to generate 10–20 analogs per batch; prioritize compounds with logP 2–4 for balanced solubility/permeability .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Variables to control :
- Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental noise .
Tables for Key Data
Table 1: Synthetic Methods Comparison
| Method | Reagents | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Method 1 | Pyridinethione, ethyl bromoacetate | 91 | 95+ | |
| Method 2 | 2-Mercaptonicotinonitrile, sodium ethoxide | 85 | 90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
